molecular formula C25H28N2O3S B2660968 (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 324061-45-2

(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2660968
CAS No.: 324061-45-2
M. Wt: 436.57
InChI Key: LXNUEWGSFQGOHC-OCEACIFDSA-N
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Description

(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via the condensation of 4-methylbenzenesulfonohydrazide with a substituted benzaldehyde bearing 4-isobutoxy and p-tolyl groups.

The sulfonohydrazide backbone enables hydrogen bonding and coordination with biological targets, such as enzymes or DNA .

Properties

IUPAC Name

4-methyl-N-[(E)-[(4-methylphenyl)-[4-(2-methylpropoxy)phenyl]methylidene]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-18(2)17-30-23-13-11-22(12-14-23)25(21-9-5-19(3)6-10-21)26-27-31(28,29)24-15-7-20(4)8-16-24/h5-16,18,27H,17H2,1-4H3/b26-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNUEWGSFQGOHC-OCEACIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NS(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-isobutoxybenzaldehyde with p-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride to yield the final product. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or hydrazines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, hydrazines, and substituted aromatic compounds. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows for interactions with various biological targets.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonohydrazide moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings and substituents contribute to the compound’s binding affinity and specificity towards certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, melting points, yields, and key functional groups of related sulfonohydrazide derivatives:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Functional Groups (IR, cm⁻¹) Reference
Target Compound: (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide R1 = 4-isobutoxyphenyl, R2 = p-tolyl Not reported Not reported Expected: ~3287 (NH), ~1576 (C=N) -
(E)-N′-((10-ethylphenothiazin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (EPMMBS) R1 = phenothiazine derivative Not reported High 3287 (NH), 1576 (C=N), 1461 (C=C)
(E)-N′-((4-bromophenyl)(phenyl)methylene)-4-methylbenzenesulfonohydrazide R1 = 4-bromophenyl, R2 = phenyl 108–109 (for 2o) 52 3287 (NH), 1576 (C=N)
(E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide R1 = 4-chlorophenyl 146–148 67 3135 (sp² CH), 1576 (C=N)
(E)-N′-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide R1 = 2-hydroxy-3-methoxyphenyl Not reported Not reported Hydroxy group (broad ~3400 cm⁻¹)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and bromo substituents (e.g., 4-chlorophenyl, 4-bromophenyl) lower electron density at the hydrazone linkage, stabilizing the C=N bond and increasing melting points .
  • Steric Effects: Bulky substituents like isobutoxy or phenothiazine reduce yields due to hindered reaction kinetics .
  • Hydrogen Bonding : Hydroxy or methoxy groups (e.g., 2-hydroxy-3-methoxybenzylidene) enhance DNA intercalation via H-bonding with base pairs .

Key Observations :

  • Anti-Tubercular Activity: Pyrazine derivatives (e.g., Compound 35) exhibit MIC values comparable to ethambutol, likely due to sulfonohydrazide coordination with metal ions in bacterial enzymes .
  • DNA Interaction : Hydroxy-substituted derivatives show enhanced intercalation, increasing DNA strand separation .

Structural and Computational Insights

  • Crystal Packing : The bromophenyl derivative () forms a U-shaped conformation with a 5-membered envelope ring, stabilized by C–H···O and π-π interactions .

Biological Activity

The compound (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and evaluation in various biological assays.

Synthesis

The synthesis of hydrazone derivatives typically involves the condensation of hydrazine with carbonyl compounds. In this case, the compound was synthesized by reacting 4-isobutoxybenzaldehyde with 4-methylbenzenesulfonohydrazide in an appropriate solvent under controlled conditions. The resulting product was characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Cytotoxicity

Recent studies have shown that hydrazone derivatives exhibit significant cytotoxic properties. For instance, a series of hydrazide compounds were evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain derivatives displayed IC50 values in the sub-micromolar range across multiple cancer types, indicating strong potency as potential chemotherapeutics .

Table 1: Cytotoxic Activity of Hydrazone Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
9HCT116 (Colorectal)0.5Induction of reactive oxygen species (ROS)
12SKOV-3 (Ovarian)0.4Cell cycle arrest and apoptosis induction

The mechanisms underlying the biological activity of hydrazone derivatives often involve:

  • Induction of Apoptosis: Many hydrazone compounds have been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest: Specific derivatives can halt cell cycle progression, leading to reduced proliferation rates in tumor cells.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .

In Vivo Studies

Preliminary in vivo studies have demonstrated promising results for hydrazone derivatives in animal models. For example, compound 12 exhibited significant efficacy against human ovarian cancer xenografts, suggesting its potential for further development as an anticancer agent.

Case Study 1: Ovarian Cancer Treatment

In a study involving mouse models of ovarian cancer, compound 12 was administered to evaluate its therapeutic efficacy. The results showed a marked reduction in tumor size compared to control groups, highlighting its potential as an effective treatment option for ovarian cancer .

Case Study 2: Colorectal Cancer

Another investigation focused on the effects of compound 9 on colorectal cancer cell lines. The study revealed that treatment with this compound led to significant apoptosis and cell cycle arrest, providing a rationale for its use in clinical settings .

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